Metoprolol-D7 Hydrochloride

Description

Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Analogs

The substitution of hydrogen with its stable isotope, deuterium, is a subtle structural modification that can have a substantial impact on a drug's characteristics. nih.gov This process, known as deuteration, is based on the "deuterium kinetic isotope effect" (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 (CYP450) system. researchgate.net

By strategically placing deuterium at sites on a molecule that are susceptible to metabolism, researchers can:

Improve Metabolic Stability: Slowing down the rate of metabolism can increase a drug's half-life, potentially leading to less frequent dosing and more stable plasma concentrations. nih.govresearchgate.net

Enhance Bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose can reach systemic circulation. researchgate.net

Reduce Formation of Toxic Metabolites: Altering metabolic pathways can decrease the production of harmful byproducts. researchgate.net

This "deuterium switch" strategy has gained considerable commercial interest, leading to the development and regulatory approval of deuterated drugs. nih.gov

Overview of Metoprolol-D7 Hydrochloride's Role as a Research Tool

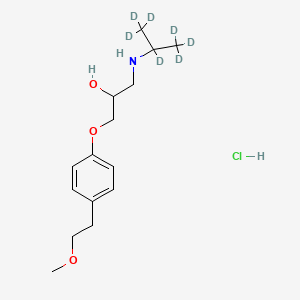

This compound is the deuterated form of Metoprolol (B1676517) hydrochloride, a selective β1-adrenoceptor antagonist. medchemexpress.commedchemexpress.com In Metoprolol-D7, seven hydrogen atoms on the propan-2-yl group have been replaced with deuterium atoms. medchemexpress.comlgcstandards.com This specific labeling makes it an invaluable tool for various research applications, primarily as an internal standard. clearsynth.comjournalofappliedbioanalysis.com

Key Research Applications of this compound:

Internal Standard in Mass Spectrometry: In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise measurement of the analyte of interest. journalofappliedbioanalysis.comresearchgate.net this compound serves as an ideal internal standard for the quantification of metoprolol in biological samples like plasma and serum. clearsynth.comjournalofappliedbioanalysis.com Because it has nearly identical chemical and physical properties to metoprolol, it behaves similarly during sample preparation and analysis, but its higher mass allows it to be distinguished by the mass spectrometer. researchgate.net

Pharmacokinetic and Metabolic Studies: The use of this compound allows researchers to precisely track the fate of metoprolol in the body. clearsynth.com By administering the deuterated compound, scientists can study its absorption, distribution, and metabolism without interference from endogenous compounds. iris-biotech.de This is particularly useful in studies investigating the pharmacokinetics of metoprolol and its metabolites, such as α-hydroxymetoprolol. journalofappliedbioanalysis.comresearchgate.net

The table below summarizes the key properties of this compound:

| Property | Value |

| Chemical Name | 1-(4-(2-Methoxyethyl)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol hydrochloride medchemexpress.com |

| Molecular Formula | C₁₅H₁₉D₇ClNO₃ medchemexpress.com |

| Molecular Weight | 310.87 g/mol medchemexpress.com |

| Appearance | White to off-white solid medchemexpress.com |

| CAS Number | 1219798-61-4 medchemexpress.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H/i1D3,2D3,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBBZNRSHOCRNP-ODLOEXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Strategies for Metoprolol D7 Hydrochloride

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The introduction of deuterium into the metoprolol (B1676517) molecule can be achieved through several synthetic strategies. These methods aim to replace specific hydrogen atoms with deuterium atoms, resulting in the isotopically labeled Metoprolol-D7 Hydrochloride.

Catalytic Hydrogenation with Deuterium Gas

Catalytic hydrogenation is a versatile method for introducing deuterium into organic molecules. In the context of synthesizing deuterated metoprolol, this would involve the reduction of a suitable precursor using deuterium gas (D2) in the presence of a metal catalyst. For instance, a precursor containing a double bond or a reducible functional group at the desired labeling position could be subjected to catalytic deuteration. While specific examples for Metoprolol-D7 itself are not detailed in the provided results, the general principle of catalytic hydrogenation with deuterium is a well-established technique for isotopic labeling. nih.gov

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange reactions provide a direct method for replacing hydrogen atoms with deuterium. nih.gov This can be particularly useful for introducing deuterium at specific positions in the molecule. For example, enantiomers of metoprolol with two deuterium atoms at the C-2 and C-6 positions of the aromatic ring have been prepared using a DCl/D2O exchange method. tubitak.gov.tr This process involves treating the substrate with a deuterium source, such as deuterated water (D2O) or deuterated acid, often under conditions that promote the exchange. The efficiency and regioselectivity of the exchange can be influenced by factors such as the acidity of the protons, the solvent system, and the use of a catalyst. researchgate.net

Utilization of Deuterated Reagents

A highly effective strategy for producing deuterated compounds with precise labeling patterns is the use of deuterated reagents in the synthetic pathway. nih.gov This approach has been successfully employed in the synthesis of specifically deuterated metoprolol enantiomers. tubitak.gov.tr Key deuterated reagents used in these syntheses include:

[2H6]-isopropylamine: This reagent introduces a deuterated isopropyl group.

(4S)-2,2-dimethyl-1,3-dioxolane-4-[2H2]-4-methanol: Prepared by the reduction of (4S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate with lithium aluminum deuteride (B1239839) (LiAlD4), this synthon allows for the introduction of deuterium at a specific position in the propanolamine (B44665) side chain. tubitak.gov.tr

More recent advancements have utilized α-deuterated alkyl thianthrenium (TT) salts as building blocks. researchgate.net For instance, a d2-TT salt was coupled with an aryl bromide to form a key intermediate, which was then reacted with propan-2-amine to yield deuterated metoprolol. nih.gov

Positional and Isotopic Purity Assessment of this compound

Ensuring the correct placement and high enrichment of deuterium atoms is critical for the application of this compound. To this end, powerful analytical techniques are employed. medchemexpress.cominvivochem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location of deuterium atoms within the metoprolol structure. While proton (1H) NMR can indicate the absence of a signal at a particular position where a hydrogen atom has been replaced by deuterium, deuterium (2H) NMR directly detects the deuterium nuclei, confirming their positions. For example, 1H NMR spectroscopy on diastereomeric derivatives has been used to determine the enantiomeric excess of specifically deuterated metoprolol enantiomers, which was found to be greater than 94%.

Advanced Analytical Methodologies for Metoprolol D7 Hydrochloride in Research

Chromatographic Separation Techniques

Effective quantification of Metoprolol-D7 Hydrochloride and its non-labeled counterpart relies on robust chromatographic separation to isolate the analytes from endogenous interferences in biological samples. Both liquid and gas chromatography have been successfully employed, each with specific method development considerations.

Liquid Chromatography (LC) Method Development

Liquid chromatography, especially when coupled with mass spectrometry, is the predominant technique for the analysis of metoprolol (B1676517). journalofappliedbioanalysis.com Method development focuses on achieving sharp peak shapes, adequate retention, and efficient separation from metabolites and matrix components. A validated high-resolution accurate mass LC-MS assay for metoprolol and its metabolite, using Metoprolol-d7 as an internal standard, highlights a typical approach. journalofappliedbioanalysis.comresearchgate.net

In one such method, chromatographic separation was achieved on a Thermo Scientific Hypersil Gold PFP (pentafluorophenyl) column maintained at 30 °C. oup.com The mobile phase consisted of a gradient elution using two solvents: (A) 2 mM ammonium (B1175870) formate (B1220265) and 0.1% (v/v) formic acid in water, and (B) 0.1% (v/v) formic acid in methanol. oup.com The gradient elution runs over a total of 15 minutes, ensuring the separation of metoprolol, its metabolite α-hydroxymetoprolol, and the internal standard Metoprolol-d7. researchgate.netoup.com This method demonstrates clean chromatograms with no significant matrix effect, with the internal standard co-eluting with the target analyte for optimal quantification. oup.com

Table 1: Example of Liquid Chromatography (LC) Parameters

| Parameter | Condition |

|---|---|

| Column | Thermo Scientific Hypersil Gold PFP (3 µm, 150 x 2.1 mm) oup.com |

| Mobile Phase A | 2 mM Ammonium Formate and 0.1% Formic Acid in Water oup.com |

| Mobile Phase B | 0.1% Formic Acid in Methanol oup.com |

| Flow Rate | 0.4 mL/min oup.com |

| Column Temperature | 30 °C oup.com |

| Gradient Program | 5% B (0-0.5 min), 5-95% B (0.5-9.0 min), 95% B (9.0-9.5 min), 95-5% B (9.5-9.6 min), 5% B (9.6-15 min) oup.com |

| Total Run Time | 15 min researchgate.netoup.com |

| Internal Standard (IS) Retention Time | 7.7 min oup.com |

Gas Chromatography (GC) Method Development

While less common than LC for this application, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative for the determination of metoprolol. journalofappliedbioanalysis.comoup.com Due to the polar functional groups in the metoprolol structure, which make it unsuitable for direct GC analysis, a crucial step in method development is chemical derivatization. oup.com This process converts the polar analyte into a more volatile and thermally stable compound suitable for GC separation. oup.com

A common derivatizing agent used for metoprolol is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which forms a trimethylsilyl (B98337) (TMS) ether. oup.comoup.comresearchgate.net The method typically involves a liquid-liquid extraction of the analyte from the biological matrix (e.g., urine or plasma) at a basic pH, followed by evaporation of the solvent and reconstitution in the derivatizing agent. researchgate.netoup.comnih.gov The derivatized sample is then injected into the GC-MS. In one reported method, the retention time for the derivatized metoprolol-TMS was approximately 7.8 minutes. oup.com

Table 2: Example of Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Derivatization Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) oup.comoup.comtandfonline.com |

| Extraction | Liquid-liquid extraction with ethyl acetate (B1210297) and diethyl ether (2:1, v/v) oup.comoup.com |

| Derivatization Reaction | Dry residue dissolved in acetonitrile (B52724) and MSTFA (50:50, v/v) oup.com |

| Detection Mode | Selected Ion Monitoring (SIM) researchgate.net |

| Analyte Retention Time | ~7.8 min (for Metoprolol-TMS derivative) oup.com |

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) provides the necessary sensitivity and selectivity for quantifying low concentrations of drugs and their deuterated analogs in complex samples. The choice between tandem mass spectrometry and high-resolution mass spectrometry depends on the specific requirements of the assay for sensitivity versus specificity.

Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity

Tandem mass spectrometry (LC-MS/MS) is widely used for the bioanalysis of drugs due to its high sensitivity and selectivity. oup.com This technique operates in modes such as Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. oup.com This process significantly reduces background noise and enhances sensitivity, allowing for the detection of analytes at very low concentrations. oup.com

For Metoprolol-D7, a specific precursor-to-product ion transition is monitored. A reported MRM transition for Metoprolol-D7 is the fragmentation of the protonated molecule at a mass-to-charge ratio (m/z) of 275 to a product ion at m/z 123.

Table 3: Example of Tandem Mass Spectrometry (MS/MS) Parameters

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

|---|

| Metoprolol-D7 | 275 | 123 |

High-Resolution Accurate Mass Spectrometry (LC-HRAMS) for Specificity

High-Resolution Accurate Mass Spectrometry (LC-HRAMS), often utilizing technologies like the Orbitrap mass analyzer, provides exceptional specificity. researchgate.netoup.com Instead of just monitoring nominal masses, HRAMS measures the mass of an ion with very high accuracy (typically within 5 parts per million, ppm), allowing for the confident determination of an analyte's elemental composition. oup.com This high mass accuracy makes it possible to distinguish the analyte from other compounds that may have the same nominal mass but a different exact mass. researchgate.netoup.com

In a validated method for metoprolol, an Exactive® Orbitrap mass spectrometer was used in full mass spectrum mode with a resolution of 100,000. researchgate.netoup.com The protonated molecular ion for Metoprolol-D7 was identified and measured at an m/z of 275.2335, with a mass tolerance of ±10 ppm. oup.com This level of specificity ensures reliable quantification, even in complex biological matrices. oup.com

Table 4: Example of High-Resolution Accurate Mass Spectrometry (HRAMS) Parameters

| Parameter | Setting |

|---|---|

| Instrument | Exactive® Orbitrap Mass Spectrometer journalofappliedbioanalysis.comresearchgate.netoup.com |

| Resolution | 100,000 oup.com |

| Scan Mode | Full Mass Spectrum oup.com |

| Mass Tolerance | ± 10 ppm oup.com |

| Metoprolol-D7 Ion | [M+H]⁺ oup.com |

| Metoprolol-D7 Exact Mass (m/z) | 275.2335 oup.com |

Optimization of Ionization Parameters for Deuterated Analogs

The accuracy of quantification using a deuterated internal standard like this compound hinges on the assumption that the standard and the analyte behave identically during sample preparation, chromatography, and ionization. Therefore, optimizing the ionization source parameters is critical. Electrospray Ionization (ESI) is the most common source used for this type of analysis.

To achieve the best possible sensitivity and ensure that the ionization efficiency is consistent between the analyte and the standard, key parameters must be carefully studied and optimized. scispace.com This includes testing both positive (ESI+) and negative (ESI-) ionization modes to determine which provides a better response. scispace.com Furthermore, parameters such as collision energies (CEs) and other voltages within the mass spectrometer are fine-tuned to provide the best sensitivity and fragmentation pattern for the specific compounds of interest. scispace.com Proper optimization ensures that the ratio of the analyte to the deuterated internal standard remains constant across the calibration range, leading to a robust and accurate analytical method.

Pharmacokinetic and Metabolic Research Applications of Deuterated Metoprolol Analogs

Application in In Vitro Metabolism Studies

In vitro studies, conducted in a controlled laboratory environment outside of a living organism, are fundamental to understanding the metabolic fate of a drug. Metoprolol-D7 Hydrochloride is particularly valuable in these assays.

Liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov Microsomal stability assays are designed to determine the rate at which a compound is metabolized by these enzymes. youngin.com In these assays, this compound can be used to investigate the stability of metoprolol (B1676517) in the presence of liver microsomes. google.com

The inclusion of deuterium (B1214612) atoms at specific positions in the metoprolol molecule can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. google.combioscientia.de This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes to break. bioscientia.de By comparing the metabolic rate of Metoprolol-D7 to that of non-deuterated metoprolol, researchers can gain insights into the specific metabolic pathways and the enzymes involved. For instance, if deuteration at a particular site significantly decreases the rate of metabolism, it suggests that this site is a primary target for enzymatic action.

Studies using human liver microsomes have shown that metoprolol is metabolized by several CYP enzymes, with CYP2D6 playing a major role. nih.govpharmgkb.org Inhibition studies with specific enzyme inhibitors have revealed the contributions of other enzymes like CYP3A4, CYP2B6, and CYP2C9 to the different metabolic pathways of metoprolol. nih.govresearchgate.net

Table 1: In Vitro Microsomal Stability Assay Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Microsome Concentration | Protein concentration of liver microsomes in the incubation. | 0.5 - 1 mg/mL. nih.govgoogle.com |

| Test Compound Concentration | Initial concentration of the drug being tested. | e.g., 5 µg/mL. google.com |

| Cofactor System | System to regenerate NADPH, essential for CYP enzyme activity. | NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl2. google.com |

| Incubation Temperature | Physiological temperature to mimic in vivo conditions. | 37 °C. google.com |

| Time Points | Specific intervals at which samples are taken to measure compound loss. | Varies depending on the stability of the compound. |

This compound is an invaluable tracer for mapping the metabolic pathways of metoprolol. medchemexpress.comresearchgate.net When introduced into an in vitro system, such as an incubation with human liver microsomes or hepatocytes, the deuterated compound follows the same metabolic routes as its non-deuterated counterpart. nih.govpharmgkb.org

The primary metabolic pathways for metoprolol include O-demethylation, α-hydroxylation, and N-dealkylation. pharmgkb.orgnih.gov By analyzing the reaction mixture using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify the various metabolites produced. The deuterium label on Metoprolol-D7 results in its metabolites having a distinct mass signature compared to the metabolites of non-deuterated metoprolol. This allows for unambiguous identification and quantification of the metabolites formed from the deuterated tracer. nih.gov

For example, α-hydroxymetoprolol is a known active metabolite of metoprolol. pharmgkb.org When Metoprolol-D7 is used, the resulting α-hydroxymetoprolol-d7 can be easily distinguished from any endogenously present compounds or metabolites from other sources. This clarity is crucial for accurately determining the rate and extent of each metabolic pathway.

A significant challenge in metabolism studies is distinguishing the parent drug from its various metabolites, especially when they have similar chemical structures. Isotopic labeling with deuterium, as in this compound, provides a clear solution to this problem. researchgate.net

Mass spectrometry is a key analytical technique used in these studies. It separates ions based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, Metoprolol-D7 and its metabolites will have a higher mass than their non-deuterated counterparts. bioscientia.denih.gov This mass shift allows for their clear separation and detection in a complex biological matrix. researchgate.net

For instance, a validated LC-MS/MS method for the simultaneous determination of metoprolol and its metabolite α-hydroxymetoprolol in human serum utilized isotope-labeled metoprolol-d7 as an internal standard. researchgate.netresearchgate.net This ensures accurate quantification by correcting for any sample loss during preparation and analysis. The distinct mass of the deuterated standard and its metabolites prevents any interference with the measurement of the non-deuterated analyte and its metabolites.

Elucidation of Metabolic Pathways Using Deuterated Metoprolol as a Tracer

Use in In Vivo Animal Model Pharmacokinetic Investigations

In vivo studies in animal models are essential for understanding how a drug behaves in a whole, living system. This compound is used in these studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of metoprolol.

Pharmacokinetic studies in animal models, such as rats and dogs, provide crucial data on a drug's disposition. nih.govd-nb.info By administering this compound to these animals, researchers can track its concentration in plasma and various tissues over time. nih.govveteriankey.com This information is used to calculate key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents total systemic exposure. researchgate.net

The use of a deuterated analog like Metoprolol-D7 is particularly advantageous in "cocktail" studies, where multiple compounds are administered simultaneously, or when comparing different formulations of the same drug. nih.gov The unique mass of the deuterated compound allows it to be distinguished from the non-deuterated form, enabling the simultaneous assessment of, for example, an intravenous dose of Metoprolol-D7 and an oral dose of non-deuterated metoprolol. nih.gov

Table 2: Key Pharmacokinetic Parameters Measured in Animal Studies

| Parameter | Description |

|---|---|

| Cmax | The maximum (or peak) serum concentration that a drug achieves. |

| Tmax | The time at which the Cmax is observed. |

| AUC (Area Under the Curve) | The integral of the concentration-time curve, representing the total drug exposure over time. |

| CL/F (Apparent Clearance) | The volume of plasma cleared of the drug per unit time after oral administration. |

| t1/2 (Half-life) | The time required for the concentration of the drug to decrease by half. |

Data for this table is conceptual and based on typical pharmacokinetic studies.

Directly comparing the pharmacokinetics of deuterated and non-deuterated metoprolol in the same animal model can reveal the impact of deuteration on the drug's disposition. researchgate.netnih.gov Such studies can quantify the kinetic isotope effect in a living system, providing valuable information on how altering metabolic stability affects parameters like clearance and half-life. nih.gov

For example, a study in dogs investigating the interaction between verapamil (B1683045) and metoprolol used a deuterium-labeled pseudoracemic mixture of metoprolol. nih.gov This allowed the researchers to study the stereoselective metabolism of metoprolol and how it was affected by the co-administered drug. The deuterated label was essential for distinguishing the different enantiomers and their metabolites. nih.gov

These comparative studies are crucial for the development of deuterated drugs as new chemical entities. thefdalawblog.com By demonstrating altered pharmacokinetic profiles, researchers can establish that the deuterated version is not simply a substitution but a distinct compound with potentially different therapeutic properties. bioscientia.de

Quantitative Bioanalysis in Biological Matrices (e.g., plasma, urine, tissues)

This compound is extensively used as an internal standard (IS) in the quantitative analysis of metoprolol and its metabolites in various biological matrices, such as plasma, serum, and urine. japsonline.comjournalofappliedbioanalysis.comnih.govmdpi.com The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, as it closely mimics the analyte's behavior during sample preparation (extraction, evaporation) and ionization, correcting for potential variability and matrix effects. journalofappliedbioanalysis.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for these analyses, prized for its high sensitivity, selectivity, and accuracy. japsonline.comjapsonline.com Researchers have developed and validated numerous LC-MS/MS methods for quantifying metoprolol in human plasma for pharmacokinetic studies. japsonline.comijpscr.info These methods typically involve an extraction step—such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation—to isolate the analyte and internal standard from the complex biological matrix. japsonline.comjournalofappliedbioanalysis.comnih.gov

For instance, one method detailed the use of Metoprolol-D7 as an IS for analyzing metoprolol in human plasma via LC-MS/MS. japsonline.com The sample preparation involved a liquid-liquid extraction technique, and the analysis was performed using single reaction monitoring (SRM), which provided excellent signal detection without interference from plasma components. japsonline.com Similarly, a high-resolution accurate mass LC-MS assay was validated for determining metoprolol and its metabolite, α-hydroxymetoprolol, in human serum, also using Metoprolol-D7 as the internal standard. journalofappliedbioanalysis.comresearchgate.net This method employed a simple protein precipitation step and demonstrated linearity over a concentration range of 5.0-250 µg/L for both analytes. journalofappliedbioanalysis.comresearchgate.net

The key advantage of using Metoprolol-D7 is the ability to achieve very low limits of quantification (LOQ). Studies have reported LOQs for metoprolol as low as 0.1 to 0.5 ng/mL in plasma and 2.0 µg/L in serum, allowing for detailed characterization of the drug's pharmacokinetic profile even at low concentrations. journalofappliedbioanalysis.commdpi.com The precision and accuracy of these methods are consistently high, with coefficients of variation and relative errors typically falling well within the accepted limits set by regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govmdpi.comjapsonline.com

| Biological Matrix | Analytical Technique | Extraction Method | Linearity Range (Metoprolol) | Lower Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Human Plasma | LC-MS/MS | Liquid-Liquid Extraction (LLE) | 0.501–349.342 ng/mL | 0.501 ng/mL | ijpscr.info |

| Human Serum | LC-Orbitrap MS | Protein Precipitation | 5.0-250 µg/L | 2.0 µg/L | journalofappliedbioanalysis.comresearchgate.net |

| Human Plasma | UHPLC-MS/MS | Protein Precipitation | 5-750 µg/l | 0.23 µg/l | nih.gov |

| Human Blood | UHPLC-QqQ-MS/MS | Liquid-Liquid Extraction (LLE) | Not Specified | 0.2 ng/mL | mdpi.com |

| Human Plasma | LC-MS/MS | Liquid-Liquid Extraction (LLE) | 17.467 ng/ml to 0.025 ng/ml | Not Specified | japsonline.com |

Investigation of Transporter-Mediated Processes and Distribution in Research Models

Understanding how a drug is absorbed, distributed, and eliminated by the body is fundamental to pharmacology. This often involves studying the role of membrane transporters. While metoprolol is primarily absorbed via passive transcellular diffusion, research models are used to investigate any potential involvement of transporter proteins and to characterize its permeability across biological barriers. mdpi.comresearchgate.net Deuterated analogs like Metoprolol-D7 are crucial in these studies for accurate quantification and to distinguish the administered drug from any potential endogenous compounds.

In Vitro Models:

PAMPA (Parallel Artificial Membrane Permeability Assay): This model is used to predict passive intestinal absorption. One study characterized the transport of metoprolol across an anionic-PAMPA system designed to mimic the intestinal cell membrane. nih.govresearchgate.net The results suggested that metoprolol's transport was facilitated by an ion-pair-mediated mechanism with an anionic lipid in the membrane. nih.govresearchgate.net Using a deuterated standard in such assays ensures that the measured permeability is solely that of the drug of interest.

Caco-2 Cells: This human colon adenocarcinoma cell line is widely used as a model of the intestinal epithelium to study drug absorption and the involvement of transporters like P-glycoprotein (P-gp). acs.org Studies have shown that metoprolol has high permeability across Caco-2 monolayers. acs.org While metoprolol is not considered a significant P-gp substrate, these models are essential for confirming this and for comparing its permeability to other compounds. ijpscr.infoacs.org

In Situ and Ex Vivo Models:

Single-Pass Intestinal Perfusion (SPIP): This method, used in animal models like rats, directly measures a drug's permeability in a specific segment of the intestine. researchgate.netacs.org Metoprolol is often used as a reference standard for high permeability in these studies. researchgate.netacs.org For example, a study using SPIP in rats found the effective permeability of metoprolol to be high, confirming its classification as a high-permeability drug. researchgate.net The use of Metoprolol-D7 as an internal standard during sample analysis from the perfusate is critical for obtaining accurate permeability coefficients.

Isolated Tissue Studies: Researchers use isolated tissues to study drug distribution. For instance, studies on porcine ocular tissues have investigated the partitioning of beta-blockers, including metoprolol, into different parts of the eye, such as the cornea. nih.gov Accurate quantification in tissue homogenates is facilitated by the use of deuterated internal standards like Atenolol-d7, and the same principle applies when studying metoprolol with Metoprolol-D7. nih.gov

While metoprolol's disposition is dominated by passive diffusion and metabolism by CYP2D6, these research models are vital for a complete understanding. mdpi.compharmgkb.org The data generated from Caco-2 and SPIP models, for example, are crucial for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability. acs.org The consistent and reliable data enabled by the use of this compound in these experimental systems are therefore indispensable for modern drug development and regulatory science.

Deuterium Kinetic Isotope Effects Dkies in Metoprolol Research

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen (H) is replaced by deuterium (B1214612) (D) due to the large relative mass difference. libretexts.org The theoretical underpinnings of DKIEs are rooted in transition state theory and the quantum mechanical behavior of molecules. wikipedia.orgnumberanalytics.com

Kinetic isotope effects are broadly categorized into two main types: primary and secondary.

Primary Kinetic Isotope Effect (PKIE): A PKIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.orgslideshare.netdifferencebetween.com For instance, if a carbon-hydrogen (C-H) bond is cleaved during the slowest step of metoprolol's metabolism, replacing that hydrogen with deuterium will result in a primary kinetic isotope effect. libretexts.orgslideshare.net This typically leads to a significant decrease in the reaction rate. gmu.edu

Secondary Kinetic Isotope Effect (SKIE): An SKIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. libretexts.orgslideshare.netdifferencebetween.com These effects are generally smaller than PKIEs and arise from changes in the vibrational frequencies of the molecule as it moves from the reactant state to the transition state. wikipedia.orgdifferencebetween.com They can be further classified as alpha (α), beta (β), or gamma (γ) effects depending on the proximity of the isotope to the reaction center. libretexts.org

The fundamental reason for the DKIE is the difference in the zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater mass, the C-D bond has a lower ZPE than the C-H bond, making it more stable and requiring more energy to break. dovepress.commdpi.com

This increased bond strength has a direct impact on reaction rates. In a reaction where C-H bond cleavage is the rate-limiting step, the activation energy for the deuterated compound will be higher than for its non-deuterated counterpart. gmu.edu Consequently, the reaction will proceed more slowly for the deuterated molecule. nih.gov This slowing of the reaction rate is quantified as the kH/kD ratio, where kH and kD are the rate constants for the reaction of the hydrogen- and deuterium-containing compounds, respectively. wikipedia.org A kH/kD value greater than 1 indicates a "normal" kinetic isotope effect, signifying a slower reaction for the deuterated compound. gmu.edu The magnitude of this effect can provide valuable information about the transition state of the reaction. core.ac.uk

Primary vs. Secondary Isotope Effects

Experimental Determination of DKIEs in Metoprolol (B1676517) Metabolism

Experimental studies are crucial for understanding the real-world implications of DKIEs on the metabolism of drugs like metoprolol. These investigations often involve comparing the metabolic profiles and pharmacokinetic parameters of the standard drug with its deuterated analogues. nih.gov

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. pharmgkb.orgnih.gov Specifically, CYP2D6 is the main enzyme responsible for the metabolism of approximately 70-80% of an oral dose of metoprolol. frontiersin.org The major metabolic pathways include O-demethylation and α-hydroxylation. pharmgkb.orgualberta.ca

Deuteration at sites of metabolism can significantly impact the rate at which CYP enzymes, including CYP2D6, break down metoprolol. nih.govgoogle.com By replacing hydrogens at the metabolically active sites with deuterium, the rate of CYP-mediated oxidation can be reduced. dovepress.com This is because the cleavage of the stronger C-D bond becomes more difficult for the enzyme. nih.gov Studies have shown that deuteration can decrease the rate of metabolism, which may lead to altered pharmacokinetic profiles. nih.gov However, the outcome of deuteration can be complex and is not always predictable, as CYP enzymes have large active sites and may shift metabolism to a non-deuterated site, a phenomenon known as metabolic switching. dovepress.complos.orgnih.gov

Table 1: Major Metabolic Pathways of Metoprolol and the Primary CYP Enzyme Involved

| Metabolic Pathway | Percentage of Dose | Primary Enzyme |

|---|---|---|

| O-demethylation | ~65% | CYP2D6 |

| α-hydroxylation | ~10% | CYP2D6 |

| N-dealkylation | ~10% | CYP2D6 |

Data sourced from PharmGKB. pharmgkb.org

If a significant DKIE is observed upon deuterating a specific position in the metoprolol molecule, it strongly suggests that the cleavage of the C-H bond at that position is, or is part of, the rate-limiting step of its metabolism. nih.gov For example, if deuteration of the α-carbon in the side chain of metoprolol leads to a substantial decrease in the formation of α-hydroxymetoprolol, it would indicate that the α-hydroxylation step is rate-limiting. Conversely, the absence of a significant isotope effect would suggest that another step in the catalytic cycle, such as substrate binding or product release, is the slowest step. nih.gov The complexity of enzyme kinetics means that the observed KIE can be influenced by multiple factors, and its interpretation requires careful experimental design. nih.gov

Metoprolol is a chiral drug, administered as a racemic mixture of two enantiomers, (S)-metoprolol and (R)-metoprolol. The metabolism of metoprolol is stereoselective, meaning the two enantiomers are processed at different rates by metabolizing enzymes. nih.govchapman.edu The CYP2D6 enzyme preferentially metabolizes the (R)-enantiomer via O-demethylation, while the (S)-enantiomer is a preferred substrate for α-hydroxylation. pharmgkb.orgualberta.ca

Deuteration can influence this stereoselectivity. The magnitude of the DKIE can differ for the two enantiomers, potentially altering their relative plasma concentrations. For instance, if deuteration has a greater rate-slowing effect on the metabolism of the (R)-enantiomer than the (S)-enantiomer, the ratio of (S)- to (R)-metoprolol in the plasma could be altered compared to the administration of the non-deuterated drug. This is because the enzyme system responsible for the polymorphic oxidation of metoprolol is itself stereoselective. nih.gov The interplay between deuteration and stereoselective metabolism is a critical consideration in the development of deuterated drugs, as the enantiomers may have different pharmacological activities. nih.gov

Table 2: Stereoselective Metabolism of Metoprolol Enantiomers

| Enantiomer | Preferred Metabolic Pathway |

|---|---|

| (S)-metoprolol | α-hydroxylation |

| (R)-metoprolol | O-demethylation |

Data sourced from multiple studies. pharmgkb.orgualberta.ca

Elucidation of Rate-Limiting Steps in Enzymatic Transformations

Implications of DKIEs for Drug Research and Development Strategies

The deliberate substitution of hydrogen with its stable, non-radioactive isotope, deuterium, at specific molecular positions represents a sophisticated strategy in modern medicinal chemistry. This approach, known as deuteration, leverages the Deuterium Kinetic Isotope Effect (DKIE) to favorably alter the metabolic profile of a drug. bioscientia.denih.gov The core principle lies in the greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.innih.gov This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, particularly in oxidation reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, which are central to the metabolism of many drugs, including metoprolol. bioscientia.denih.gov

The implications of the DKIE for drug research and development are profound, offering a pathway to refine existing molecules and design novel therapeutics with enhanced properties. nih.govgabarx.com For a drug like metoprolol, which undergoes extensive first-pass metabolism primarily via the CYP2D6 enzyme, these strategies are particularly relevant. nih.govpharmgkb.orgcuanschutz.edu The main metabolic routes for metoprolol are O-demethylation (accounting for ~65% of metabolism) and α-hydroxylation (~10%). pharmgkb.org Strategic deuteration at these "soft spots" can significantly influence the drug's pharmacokinetic profile.

Key strategic implications include:

Improved Metabolic Stability and Pharmacokinetics: By retarding the rate of metabolic breakdown, deuteration can lead to a longer drug half-life, increased plasma exposure (Area Under the Curve, AUC), and more consistent systemic concentrations. nih.govwikipedia.orgtandfonline.com This could translate into reduced dosing frequency, which may improve patient adherence and convenience. informaticsjournals.co.inresearchgate.net For metoprolol, deuterating the O-methyl group or the α-carbon could theoretically slow its primary metabolic pathways.

Reduction of Undesirable or Toxic Metabolites: Drug metabolism can sometimes lead to the formation of reactive or toxic metabolites. By slowing metabolism at a specific site, deuteration can redirect the metabolic pathway, a phenomenon known as "metabolic switching". bioscientia.deresearchgate.net This can be strategically employed to reduce the formation of a harmful metabolite. nih.gov Conversely, it is crucial to ensure that this metabolic shift does not lead to the formation of new, uncharacterized, or more toxic metabolites. musechem.com

The following table, based on data from a foundational study on DKIEs with different chemotypes and CYP enzymes, illustrates the variability of these effects. It demonstrates how the position of deuteration and the enzymatic system can yield vastly different outcomes on intrinsic clearance.

| Compound | Deuteration Site | Enzyme System | Intrinsic Clearance KIE (CLint, H / CLint, D) |

|---|---|---|---|

| Chemotype 1 | Position A (d3) | HLM | 1.0 |

| Chemotype 1 | Position B (d2) | HLM | 1.1 |

| Chemotype 1 | Position A+B (d5) | r-CYP3A4 | 0.9 |

| Chemotype 2 | O-methyl (d3) | r-CYP2C19 | 4.0 |

| Chemotype 2 | N-methyl (d3) | r-CYP2C19 | 1.0 |

| Chemotype 2 | O-methyl + N-methyl (d6) | r-CYP2C19 | 4.5 |

This interactive table demonstrates that for "Chemotype 1," deuteration had no significant effect on intrinsic clearance, indicating C-H bond cleavage was not the rate-limiting step. nih.gov In contrast, for "Chemotype 2," deuteration of the O-methyl group resulted in a strong KIE with the CYP2C19 enzyme, which was not observed when the N-methyl group was deuterated. nih.gov

Applying this logic to metoprolol, a research strategy would involve synthesizing deuterated analogues like Metoprolol-D7 Hydrochloride and evaluating their metabolism in vitro. The table below outlines a hypothetical research plan based on metoprolol's known metabolism.

| Analogue | Site of Deuteration | Primary Metabolic Pathway Targeted | Expected Outcome | Key Enzyme |

|---|---|---|---|---|

| Metoprolol-d3 | O-methyl group | O-demethylation | Reduced formation of O-desmethylmetoprolol | CYP2D6 |

| Metoprolol-d1 | α-carbon | α-hydroxylation | Reduced formation of α-hydroxymetoprolol | CYP2D6 |

| Metoprolol-D7 | Isopropyl group & adjacent carbons | N-dealkylation & α-hydroxylation | Combined reduction in multiple metabolic pathways | CYP2D6 |

Bioanalytical Applications of Metoprolol D7 Hydrochloride As a Stable Isotope Internal Standard Siis

Principles of Stable Isotope Internal Standard Methodology

The core principle of the stable isotope internal standard (SIIS) methodology, also known as stable isotope dilution (SID), lies in the addition of a known quantity of an isotopically labeled version of the analyte to a sample before analysis. musechem.comchromatographyonline.comnih.gov This labeled compound, the SIIS, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comnih.gov

In the context of Metoprolol-D7 Hydrochloride, seven hydrogen atoms in the metoprolol (B1676517) molecule are replaced with deuterium atoms. medchemexpress.comnih.gov This substitution results in a molecule with a higher molecular weight than the unlabeled metoprolol, allowing it to be distinguished by a mass spectrometer. chromatographyonline.com Because the SIIS and the analyte have virtually identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization. chromatographyonline.comnih.gov

The quantification is based on the ratio of the analytical signal of the target analyte to that of the SIIS. nih.gov Any variations or losses that occur during the analytical process—such as extraction inefficiencies, sample degradation, or fluctuations in instrument response—will affect both the analyte and the SIIS to the same degree. musechem.comscispace.com By measuring the response ratio, these variations are effectively cancelled out, leading to a more accurate and precise determination of the analyte's concentration. scispace.comcrimsonpublishers.com This methodology is particularly powerful in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, where it provides high specificity and sensitivity. nih.govcrimsonpublishers.com

Advantages of this compound as an SIIS in Quantitative Bioanalysis

Compensation for Matrix Effects and Ion Suppression/Enhancement

Biological matrices, such as plasma and urine, are complex mixtures containing numerous endogenous compounds. waters.com During LC-MS/MS analysis, co-eluting components from the matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.comoup.com This interference, known as the matrix effect, can lead to either a decrease in the analyte's signal (ion suppression) or an increase in the signal (ion enhancement). tandfonline.comtandfonline.com

Matrix effects are a significant source of imprecision and inaccuracy in quantitative bioanalysis because their magnitude can vary unpredictably between different samples. waters.comoup.com Since this compound has nearly identical physicochemical properties to the unlabeled metoprolol, it experiences the same matrix effects. nih.gov By co-eluting with the analyte, the SIIS effectively normalizes the signal response. waters.com If the analyte signal is suppressed by 20% in a particular sample, the SIIS signal will also be suppressed by approximately 20%. Consequently, the ratio of their signals remains constant, allowing for accurate quantification despite the presence of matrix effects. crimsonpublishers.comtandfonline.com

However, it is important to note that for this compensation to be effective, the analyte and the SIIS must co-elute chromatographically. waters.com Differences in retention times, sometimes observed with deuterated standards due to an isotopic effect, can lead to differential matrix effects and compromise the accuracy of the results. waters.comoup.com

Improved Accuracy and Precision in Quantification

The use of an SIIS like this compound significantly enhances the accuracy and precision of quantitative bioanalytical methods. chromatographyonline.comcrimsonpublishers.com Accuracy refers to how close a measured value is to the true value, while precision reflects the reproducibility of the measurements. scispace.com

By compensating for various sources of error, including sample loss during preparation, injection volume variability, and ionization fluctuations, the SIIS ensures that the final calculated concentration is a more accurate representation of the true concentration in the original sample. musechem.comscispace.com Studies have demonstrated that methods employing stable isotope-labeled internal standards exhibit lower bias compared to those using structural analogues. scispace.com For example, one study showed that the mean bias for an assay using a SIL internal standard was 100.3% with a standard deviation of 7.6%, while the use of an analogous internal standard resulted in a mean bias of 96.8% with a standard deviation of 8.6%. scispace.com

Precision is improved because the ratio of the analyte to the internal standard is less susceptible to random variations that can occur during the analytical workflow. chromatographyonline.com This leads to a lower coefficient of variation (CV) in the results. The statistical evaluation from a study comparing an analogous internal standard to a SIL internal standard showed that the variance was significantly lower with the SIL standard, indicating improved precision. scispace.com

Strategies for Preparation and Handling of this compound as an SIIS

Proper preparation and handling of this compound are crucial to maintain its integrity and ensure its effectiveness as an internal standard. medchemexpress.comjapsonline.com

Preparation of Stock and Working Solutions: Primary stock solutions of this compound are typically prepared by dissolving the solid compound in a suitable organic solvent, such as methanol, to a high concentration (e.g., 100 mg/L). journalofappliedbioanalysis.comcosector.com These stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light to prevent degradation. medchemexpress.com For routine use, working solutions are prepared by diluting the stock solution with an appropriate solvent, often the mobile phase or a component of it, to a concentration that is suitable for spiking into calibration standards, quality control samples, and study samples. journalofappliedbioanalysis.comjapsonline.com For instance, a working internal standard solution might be prepared at a concentration of 100 ng/mL in an acetonitrile (B52724)/water mixture. cosector.com

Key Handling Considerations:

Purity: It is essential to use a highly pure this compound standard. The presence of unlabeled metoprolol as an impurity can lead to an overestimation of the analyte concentration. waters.com The isotopic purity should also be high (typically >98%) to ensure a distinct mass difference from the analyte. nist.gov

Stability: The stability of the deuterium label is a critical factor. The deuterium atoms in Metoprolol-D7 are placed on the isopropyl group, which are non-exchangeable positions, ensuring the stability of the label under typical bioanalytical conditions. acanthusresearch.comnih.gov It is important to avoid conditions, such as highly acidic or basic environments, that could potentially facilitate hydrogen-deuterium exchange. acanthusresearch.com

Storage: Stock and working solutions should be stored in tightly sealed containers at recommended temperatures to minimize solvent evaporation and degradation. medchemexpress.com Aliquoting the stock solution can help prevent contamination and degradation from repeated freeze-thaw cycles. medchemexpress.com

Addition to Samples: The internal standard should be added to all samples, including calibrators and quality controls, as early as possible in the sample preparation process. chromatographyonline.com This ensures that the SIIS undergoes the same extraction and processing steps as the analyte, allowing it to compensate for any losses or variations throughout the entire procedure. chromatographyonline.com

Below is an example of a preparation scheme for this compound solutions for a bioanalytical assay.

Table 1: Example Preparation of this compound Solutions

| Solution Type | Preparation Step | Solvent | Concentration | Storage Conditions |

| Primary Stock Solution | Dissolve 1 mg of Metoprolol-D7 HCl in 10 mL of solvent. | Methanol | 100 mg/L | -20°C, protected from light |

| Working Stock Solution | Dilute 100 µL of Primary Stock into 10 mL of solvent. | Methanol | 1 mg/L | 2-8°C |

| Internal Standard Spiking Solution | Dilute 1 mL of Working Stock into 10 mL of solvent. | Acetonitrile/Water (50:50, v/v) | 100 ng/mL | Room temperature for daily use |

Stability and Degradation Pathways of Metoprolol D7 Hydrochloride As a Research Standard

Forced Degradation Studies for Stress Testing

Forced degradation, or stress testing, is essential to identify the potential degradation products of a substance and to understand its intrinsic stability. While specific forced degradation studies on Metoprolol-D7 Hydrochloride are not extensively published, the degradation pathways of its non-deuterated counterpart, metoprolol (B1676517), have been well-documented under conditions specified by the International Council for Harmonisation (ICH) guidelines. These studies provide a strong basis for predicting the behavior of the deuterated compound.

Metoprolol has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic stress. Current time information in Nyong-et-Kellé, CM.nih.gov It is anticipated that this compound would exhibit a similar degradation profile due to the deuterium (B1214612) substitution being on the isopropyl moiety, which is not the primary site of the observed degradations.

A summary of the typical stress conditions used in forced degradation studies of metoprolol and the expected outcome for this compound is presented below.

| Stress Condition | Reagent and Conditions | Expected Outcome for this compound |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours | Significant degradation expected. invivochem.comddtjournal.net |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 3 hours | Significant degradation expected. invivochem.comscholarsresearchlibrary.com |

| Oxidative Degradation | 30% H₂O₂ at room temperature for 4 hours | Extensive degradation expected. Current time information in Nyong-et-Kellé, CM.scholarsresearchlibrary.com |

| Thermal Degradation | 60°C for 24 hours | Stable. Current time information in Nyong-et-Kellé, CM.ddtjournal.net |

| Photolytic Degradation | Exposure to UV light (e.g., 1.2 million lux hours) | Stable. Current time information in Nyong-et-Kellé, CM.ddtjournal.net |

| Neutral Hydrolysis | Refluxing in water | Stable. Current time information in Nyong-et-Kellé, CM.scholarsresearchlibrary.com |

These studies are crucial for developing stability-indicating analytical methods, ensuring that the analytical signal of the internal standard is not compromised by the presence of its degradation products.

Assessment of Storage Conditions and Their Impact on Isotopic Integrity

The utility of this compound as an internal standard is contingent upon the stability of its deuterium labels. The isotopic integrity, or the retention of the deuterium atoms at their specific locations without exchange with hydrogen atoms from the environment, is a key factor.

For deuterated compounds, proper storage is critical to prevent isotopic exchange. medchemexpress.com this compound should be stored at low temperatures, typically -20°C, and protected from light and moisture. ijcrt.orgjournalofappliedbioanalysis.com It is often supplied as a solid and should be kept in a tightly sealed container. Once reconstituted in a solvent, long-term storage should be at -80°C to minimize any potential for degradation or isotopic exchange. ijcrt.org

Several factors can influence the isotopic integrity of a deuterated standard during storage:

Solvent: The choice of solvent can impact stability. Protic solvents (e.g., water, methanol) contain exchangeable protons and could potentially lead to back-exchange, although the C-D bonds in Metoprolol-D7 are generally stable.

Temperature: Elevated temperatures can increase the rate of both chemical degradation and isotopic exchange.

pH: Extreme pH conditions can catalyze both degradation and H/D exchange.

Light: Exposure to light can promote photolytic degradation, although metoprolol has shown to be relatively photostable. Current time information in Nyong-et-Kellé, CM.

Identification and Characterization of Degradation Products of the Deuterated Compound

The degradation products of this compound are expected to be analogous to those of metoprolol, with a mass shift corresponding to the seven deuterium atoms. The primary degradation pathways for metoprolol involve modifications to the ether linkage and the secondary alcohol.

Based on the known degradation products of metoprolol, the following are the predicted major degradation products for this compound. These products would be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS).

| Degradation Product of Metoprolol | Corresponding Predicted Degradation Product of this compound | Predicted m/z ([M+H]⁺) |

| O-desmethyl metoprolol | O-desmethyl metoprolol-D7 | 261.2 |

| α-hydroxymetoprolol | α-hydroxymetoprolol-D7 | 291.2 |

| Metoprolol acid | Metoprolol acid-D7 | 274.2 |

| N-dealkylated metoprolol | N-dealkylated metoprolol-D7 | 233.1 |

The characterization of these deuterated degradation products is vital. Their presence could potentially interfere with the quantification of the analyte or the internal standard itself if they are not chromatographically resolved. Therefore, stability-indicating methods must be able to separate the intact this compound from these potential impurities. Studies on metoprolol have identified up to 14 degradation products under various stress conditions, and similar complexity can be expected for its deuterated analog. Current time information in Nyong-et-Kellé, CM.

Impurity Profiling and Purity Assessment of Research Grade Metoprolol D7 Hydrochloride

Identification of Synthetic Impurities and By-products

The synthesis of Metoprolol-D7 Hydrochloride, a deuterated analog of Metoprolol (B1676517), can introduce a variety of impurities. These can originate from starting materials, intermediates, reagents, or side reactions occurring during the synthetic process. The structural similarity between the desired product and potential impurities often presents a significant analytical challenge.

Common impurities associated with the non-deuterated Metoprolol may also be present in the deuterated version. These can include:

Metoprolol EP Impurity A (N-Desisopropyl Metoprolol) : An impurity lacking the isopropyl group.

Metoprolol EP Impurity B : A phenolic impurity.

Metoprolol EP Impurity H : A structural isomer.

Metoprolol EP Impurity M and N : Non-aromatic α-hydroxyamines that lack a UV chromophore, making their detection by standard UV-based methods difficult. thermofisher.comsynzeal.com

Metoprolol EP Impurity O : A dimer impurity. medchemexpress.com

In the context of this compound, additional impurities related to the deuteration process itself can arise. These include:

Isotopologues with varying degrees of deuteration : The final product may contain molecules with fewer or more than the desired seven deuterium (B1214612) atoms.

Positional isomers of deuterium : The deuterium atoms may be located at positions other than the intended isopropyl group.

Unlabeled Metoprolol : The presence of the non-deuterated parent compound is a common impurity.

A specific impurity, Metoprolol EP impurity O-d7 (hydrochloride) , which is the deuterated form of 3,3'-(Isopropylazanediyl)bis(1-(4-(2-methoxyethyl)phenoxy)propan-2-ol), has been identified. medchemexpress.com Another potential by-product is d7-Nitrosometoprolol , which can be formed during synthesis. europa.eu

Table 1: Potential Impurities in this compound

| Impurity Name | Type |

| Metoprolol EP Impurity A (N-Desisopropyl Metoprolol) | Process-related |

| Metoprolol EP Impurity B | Process-related |

| Metoprolol EP Impurity H | Process-related |

| Metoprolol EP Impurity M | Process-related |

| Metoprolol EP Impurity N | Process-related |

| Metoprolol EP Impurity O | Process-related |

| Metoprolol EP impurity O-d7 (hydrochloride) | Deuteration-related |

| d7-Nitrosometoprolol | By-product |

| Unlabeled Metoprolol | Isotopic |

| Incompletely deuterated isotopologues | Isotopic |

Chromatographic and Spectroscopic Methods for Purity Evaluation

A combination of advanced analytical techniques is essential for the comprehensive purity assessment of this compound, addressing both chemical and isotopic purity.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) : These are the cornerstone techniques for separating this compound from its impurities. senieer.comresearchgate.netscholarsresearchlibrary.com Reversed-phase HPLC with C18 columns is commonly employed. researchgate.net For impurities lacking a UV chromophore, such as Impurities M and N, alternative detection methods are necessary. thermofisher.com Hydrophilic Interaction Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) has been shown to be effective for separating and quantifying both chromophoric and non-chromophoric impurities of metoprolol. thermofisher.com

Gas Chromatography (GC) : GC coupled with a mass spectrometer (GC-MS) can also be utilized for the analysis of volatile impurities. chemijournal.com

Spectroscopic Methods:

Mass Spectrometry (MS) : MS is a powerful tool for determining the molecular weight of the compound and its impurities, as well as for elucidating their structures. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition of impurities and for assessing isotopic purity. rsc.orgnih.govresearchgate.net Techniques like electrospray ionization (ESI)-HRMS allow for the rapid determination of isotopic purity by distinguishing between H/D isotopolog ions. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation data that aids in the structural elucidation of unknown impurities. americanpharmaceuticalreview.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for confirming the structural integrity of this compound and for verifying the specific positions of the deuterium atoms. rsc.org It also provides insight into the relative isotopic purity. rsc.org

UV-Visible Spectrophotometry : This technique is used for the quantification of Metoprolol and its chromophoric impurities. scholarsresearchlibrary.comchemijournal.comnih.gov The maximum absorbance (λmax) for Metoprolol Succinate is reported to be around 222 nm. scholarsresearchlibrary.com

Hyphenated Techniques:

The combination of chromatographic separation with spectroscopic detection, such as LC-MS, LC-MS/MS, and GC-MS, is the most effective approach for impurity profiling. americanpharmaceuticalreview.comnih.govnih.gov LC-MS allows for the separation of impurities from the main compound, followed by their identification and quantification. nih.gov On-line hydrogen/deuterium (H/D) exchange LC-MS can be a valuable tool for distinguishing between isomeric impurities. nih.gov

Table 2: Analytical Techniques for Purity Assessment of this compound

| Technique | Application |

| HPLC/UHPLC | Separation of impurities |

| HILIC-CAD | Separation of chromophoric and non-chromophoric impurities |

| GC-MS | Analysis of volatile impurities |

| HRMS | Determination of elemental composition and isotopic purity |

| MS/MS | Structural elucidation of impurities |

| NMR | Confirmation of structure and deuterium labeling position |

| UV-Vis Spectrophotometry | Quantification of chromophoric compounds |

| LC-MS/MS | Comprehensive impurity profiling and quantification |

Importance of High Purity for Research Applications

The use of high-purity this compound is critical for the integrity and reproducibility of research studies. rsc.org

Internal Standards in Quantitative Analysis : this compound is frequently used as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Metoprolol. researchgate.netijpscr.inforesearchgate.net The presence of unlabeled Metoprolol or other impurities can lead to inaccurate quantification of the target analyte.

Mechanism of Action Studies : When investigating the mechanism of action of Metoprolol, impurities could exhibit their own pharmacological activity, confounding the interpretation of the results.

Regulatory Compliance : For pharmaceutical development, regulatory agencies have stringent requirements for the characterization and control of impurities in drug substances. americanpharmaceuticalreview.com

Ensuring high chemical and isotopic purity of research-grade this compound through rigorous purification and comprehensive analytical testing is, therefore, an indispensable prerequisite for its use in scientific research. rsc.org

Regulatory and Ethical Considerations in Deuterated Drug Research

Non-Clinical Study Requirements for Stable Isotope Labeled Compounds

The non-clinical development of deuterated drugs, such as Metoprolol-D7 Hydrochloride, is subject to rigorous regulatory scrutiny to ensure safety and efficacy before human trials can commence. While deuterated compounds are chemically similar to their non-deuterated (proteo) counterparts, the substitution of hydrogen with deuterium (B1214612) can alter the molecule's metabolic fate due to the kinetic isotope effect. premierconsulting.com This necessitates a comprehensive non-clinical program to characterize these differences.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) consider deuterated drugs to be new chemical entities (NCEs), distinct from their parent compounds. premierconsulting.comsalamandra.net This designation has significant implications for the non-clinical studies required for regulatory approval. While a developer may utilize an expedited regulatory pathway, such as the 505(b)(2) application, which allows reliance on existing data for the original approved drug, a substantial amount of new non-clinical data is still required. premierconsulting.comacs.org

The core of the non-clinical program involves a suite of studies designed to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the deuterated compound. youtube.com These studies are crucial for understanding how the deuteration affects the pharmacokinetic properties of the drug.

Key Non-Clinical Study Types:

| Study Type | Objective | Relevance to Deuterated Compounds |

| Pharmacokinetics (PK) | To determine the time course of the drug's absorption, distribution, metabolism, and excretion. | Essential for comparing the PK profile of the deuterated drug to its proteo-analog and identifying any significant differences in half-life, bioavailability, or clearance. gabarx.com |

| Metabolism and Metabolite Identification | To identify the metabolic pathways of the drug and characterize its metabolites. | Crucial for determining if deuteration alters metabolic pathways, potentially reducing the formation of toxic metabolites or increasing the formation of active metabolites. gabarx.comsgs.com |

| Toxicology Studies | To assess the potential toxicity of the drug in various animal models. | Required to establish the safety profile of the deuterated compound, even if the parent drug has a well-established safety record. This includes both single-dose and repeated-dose toxicity studies. |

| In Vitro Studies | To investigate specific mechanisms of action, potential for drug-drug interactions, and cellular effects. | Can provide early insights into how deuteration might affect the drug's interaction with metabolic enzymes (e.g., cytochrome P450s) and transporters. nih.gov |

Stable isotope-labeled compounds are considered safe and are generally not classified as radioactive materials. youtube.com The FDA has provided guidance indicating that studies with "cold isotopes" (stable isotopes) intended for basic research on metabolism or physiology may not require an Investigational New Drug (IND) application, provided the dose is not expected to have a pharmacological effect. washington.edufda.gov However, for the development of a new drug product like this compound, a full IND submission supported by comprehensive non-clinical data is necessary.

Ethical Considerations in Animal Research Involving Deuterated Compounds

The use of animals in the non-clinical evaluation of deuterated compounds like this compound is governed by strict ethical principles and regulations. The prevailing ethical framework is centered around the "3Rs": Replacement, Reduction, and Refinement. europa.euerbc-group.com

Replacement: This principle encourages the use of non-animal methods whenever possible. For deuterated drug research, this could involve in vitro assays to assess metabolism and potential toxicity before proceeding to in vivo studies.

Reduction: The goal is to minimize the number of animals used while still obtaining statistically significant and scientifically valid results. forskningsetikk.no Careful experimental design and the use of advanced analytical techniques can help achieve this. For instance, study designs that incorporate stable isotope-labeled compounds can sometimes reduce the number of subjects required. nih.gov

Refinement: This principle focuses on minimizing any pain, suffering, or distress experienced by the animals. forskningsetikk.no This includes using appropriate anesthesia and analgesia, providing proper housing and care, and using the least invasive procedures possible. nih.gov

Researchers and institutions have a responsibility to ensure the welfare of research animals. erbc-group.com This includes having a clear scientific justification for the research, with a reasonable expectation that it will contribute to scientific knowledge or improve human or animal health. nih.gov The species selected for study should be the most appropriate for the research question. nih.gov All personnel involved in animal studies must be adequately trained in the proper care, handling, and experimental procedures for the species being used. nih.gov

Regulatory bodies and accrediting organizations, such as the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International, set high standards for animal welfare. erbc-group.com Adherence to these standards is not only an ethical imperative but also crucial for ensuring the quality and validity of the research data.

Data Reporting Standards and Reproducibility in Deuterated Compound Studies

Ensuring the reproducibility of scientific findings is a cornerstone of the research process. doe.gov In the context of studies involving deuterated compounds like this compound, adherence to standardized data reporting practices is critical for enabling other researchers to verify and build upon the work.

For studies involving stable isotope labeling, detailed reporting of experimental parameters is essential. This includes:

Isotope and Labeling Information: The specific isotope used (e.g., deuterium), the location of the isotopic label within the molecule, and the isotopic purity of the compound must be clearly stated. oup.com

Experimental Conditions: For in vivo studies, detailed information about the animal model, dosing, and sample collection procedures is necessary. For in vitro studies, specifics about the cell lines, incubation times, and analytical methods are required.

Analytical Methods: The analytical techniques used to measure the deuterated compound and its metabolites, such as liquid chromatography-mass spectrometry (LC-MS), should be described in detail. youtube.com This includes information on the instrumentation, validation of the method, and the internal standards used. nih.gov

The lack of standardized reporting for stable isotope probing (SIP) experiments has been identified as a barrier to data reuse and comparison. doe.govoup.com To address this, initiatives are underway to develop minimum information standards, such as "Minimum Information for any Stable Isotope Probing Sequence (MISIP)," which outlines the essential metadata to be reported. oup.com Adopting such standards will improve the findability, accessibility, interoperability, and reusability (FAIR) of research data. doe.gov

For the characterization of new compounds, including deuterated analogs, journals and scientific bodies often have specific data reporting requirements. For example, the American Chemical Society (ACS) requires data to establish the identity and purity of new compounds, which typically includes proton and carbon NMR spectra, and high-resolution mass spectrometry (HRMS) or elemental analysis data. acs.org

Advanced Research Directions and Future Perspectives on Metoprolol D7 Hydrochloride

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics)

The fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins in a biological system, rely heavily on high-precision analytical techniques, predominantly liquid chromatography-mass spectrometry (LC-MS). In these analyses, the accuracy of quantitative data is paramount for identifying subtle but significant biological changes in response to drug treatment. Metoprolol-D7 Hydrochloride exemplifies the role of stable isotope-labeled internal standards in ensuring the quality and reliability of this data. clearsynth.comaptochem.com

When studying the metabolic fate of metoprolol (B1676517) or its effect on the broader metabolome, researchers introduce a known quantity of this compound into each biological sample before processing. splendidlab.com Because it is nearly identical to the non-labeled analyte (Metoprolol) in its chemical and physical properties, it experiences similar variations during sample extraction, handling, and injection into the LC-MS system. aptochem.com However, due to its higher mass, its signal is clearly distinguishable from that of metoprolol by the mass spectrometer. splendidlab.com

Application in Physiologically Based Pharmacokinetic (PBPK) Modeling for Research

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govcdc.gov These models integrate physiological data from the patient population with drug-specific physicochemical and metabolic data to simulate concentration-time profiles in various tissues. nih.govresearchgate.net The development and validation of a robust PBPK model for a drug like metoprolol require high-quality, in vivo pharmacokinetic data. nih.govmdpi.com

This compound is instrumental in generating this essential data. In clinical pharmacokinetic studies, the use of a stable isotope-labeled internal standard allows for the highly accurate and precise measurement of metoprolol concentrations in plasma, urine, or other biological fluids over time. researchgate.net This data is the foundation upon which PBPK models are built and verified.

For example, researchers have developed PBPK models for metoprolol to predict its disposition in diverse populations, including those with chronic kidney disease or acute myocardial infarction, and to understand the impact of genetic variations in metabolizing enzymes like CYP2D6. nih.govmdpi.com To build and validate these models, scientists rely on clinical study data where metoprolol concentrations are measured. The use of Metoprolol-D7 as an internal standard in the underlying bioanalytical methods ensures that the concentration data fed into the model is accurate, leading to more reliable simulations and predictions about drug behavior and potential dose adjustments in specific patient groups. nih.govresearchgate.net

Exploration of Novel Deuteration Methodologies

The synthesis of deuterated compounds like this compound is a specialized area of chemical manufacturing. While traditional methods exist, the pharmaceutical industry is continuously exploring more efficient, selective, and scalable deuteration techniques.

One promising area is flow chemistry . This approach involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. Flow chemistry offers several advantages for deuteration, including precise control over reaction parameters like temperature and time, improved safety when handling reactive reagents, and easier scalability from laboratory to industrial production. rsc.org This method can potentially improve the selectivity of deuterium (B1214612) incorporation and minimize the decomposition of sensitive functional groups. medchemexpress.com